Product packaging for Trimethylgallium(Cat. No.:CAS No. 1445-79-0)

Trimethylgallium

カタログ番号: B075665
CAS番号: 1445-79-0
分子量: 114.83 g/mol
InChIキー: XCZXGTMEAKBVPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Trimethylgallium (TMGa) is a pivotal organometallic precursor and a cornerstone in the field of advanced materials science, specifically in Metalorganic Chemical Vapor Deposition (MOCVD) and Vapor Phase Epitaxy (VPE). Its primary research value lies in its role as an exceptionally efficient gallium source for the epitaxial growth of high-performance III-V compound semiconductors. Upon thermal decomposition in the MOCVD reactor, TMGa delivers gallium atoms for the synthesis of critical materials such as Gallium Arsenide (GaAs), Gallium Nitride (GaN), and Indium Gallium Arsenide (InGaAs). These semiconductors are fundamental to cutting-edge research in high-frequency electronics, high-efficiency photovoltaics, and optoelectronic devices, including blue and green Light-Emitting Diodes (LEDs) and laser diodes. The mechanism of action involves its pyrolysis on a heated substrate, where the methyl-gallium bonds cleave, releasing gallium for incorporation into the growing crystal lattice while volatile byproducts are removed by the carrier gas. This process enables the precise, atomic-level control necessary for creating complex heterostructures and quantum wells. Researchers rely on high-purity grades of TMGa to minimize carbon and oxygen contamination, which are critical for achieving superior electrical and optical properties in the final epitaxial films. This reagent is intended For Research Use Only and is essential for fundamental studies in solid-state physics, materials engineering, and the development of next-generation semiconductor technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9Ga B075665 Trimethylgallium CAS No. 1445-79-0

特性

IUPAC Name

trimethylgallane
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InChI

InChI=1S/3CH3.Ga/h3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZXGTMEAKBVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ga](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Ga
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DSSTOX Substance ID

DTXSID2061696
Record name Trimethylgallium
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Molecular Weight

114.83 g/mol
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Physical Description

Clear colorless liquid; [Akzo Nobel MSDS]
Record name Trimethylgallium
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Vapor Pressure

223.0 [mmHg]
Record name Trimethylgallium
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CAS No.

1445-79-0
Record name Trimethylgallium
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Record name Gallium, trimethyl-
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Record name Gallium, trimethyl-
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Synthesis and Purification Methodologies of Trimethylgallium for High Purity Applications

Advanced Synthetic Routes to Trimethylgallium

This compound (TMG), with the chemical formula Ga(CH₃)₃, is a critical organometallic precursor in the production of gallium-containing compound semiconductors used in LED lighting and other electronic devices. wikipedia.org The demand for high-purity TMG has driven the development of several advanced synthetic routes, each with distinct advantages and challenges.

Green Reaction-Based Approaches and Alkylation with Grignard Reagents

A significant route to this compound involves the use of Grignard reagents. bris.ac.uk In this method, gallium trichloride (B1173362) (GaCl₃) is reacted with a methyl Grignard reagent, such as methylmagnesium iodide (CH₃MgI), typically in an ether solvent. wikipedia.orggoogle.com The primary reaction is as follows:

GaCl₃ + 3 CH₃MgBr → Ga(CH₃)₃ + 3 MgBrCl bris.ac.uk

A notable disadvantage of this method is the formation of a stable ether adduct with the this compound product (e.g., Ga(CH₃)₃·OEt₂), due to the Lewis base nature of the ether solvent. bris.ac.uk This necessitates additional purification steps to obtain adduct-free TMG. google.com To circumvent this, high-boiling point ethers can be used, which under the right conditions, can yield adduct-free TMG. google.com The yield for this method is approximately 68%. google.com

A "Green reaction" approach has also been developed, which involves the preparation of gallium methyl derivatives followed by their alkylation with a methyl Grignard reagent, achieving a reproducible yield of over 90%. researchgate.net

Direct Synthesis from Gallium/Magnesium Alloys and Alkyl Halides

Direct synthesis presents another viable pathway, reacting a gallium/magnesium alloy (Ga/Mg) or a mixture of the two metals with an alkyl halide, such as methyl iodide (CH₃I), in a high-boiling ether solvent like diisoamyl ether. researchgate.netresearchgate.net This method avoids the use of other organometallic reagents, which can be a source of impurities. psu.edu The reaction can be represented as:

Ga/Mg + CH₃I → Ga(CH₃)₃

This approach has been investigated for large-scale production of electronic grade this compound. researchgate.net One-step preparation methods using a gallium-magnesium alloy and methyl halide in a polyethylene (B3416737) glycol dimethyl ether solvent have been developed, touting simpler operation and stable, controllable reaction conditions. google.com

Exchange Reactions Between Gallium Trichloride and Trimethylaluminum (B3029685)

An industrially significant method involves the exchange reaction between gallium trichloride and trimethylaluminum (TMA). bris.ac.uk This reaction is advantageous as it avoids the use of the highly toxic dimethylmercury. bris.ac.uk The basic reaction is:

GaCl₃ + Al(CH₃)₃ → Ga(CH₃)₃ + AlCl₃ bris.ac.uk

To achieve high yields of the desired trialkylgallium, it is often necessary to use a 1:3 ratio of gallium trichloride to trimethylaluminum and to add three equivalents of potassium chloride. researchgate.net The presence of sodium chloride has also been shown to be crucial in a similar reaction using dimethylaluminum chloride, as it splits the gallium-aluminum dimer intermediates, allowing the reaction to proceed to completion. researchgate.net

Formation and Thermal Decomposition of this compound Adducts with Alkali Metal Fluorides

The formation of stable adducts between this compound and alkali metal fluorides, such as potassium fluoride (B91410) (KF), serves as both a synthetic and purification step. bris.ac.ukresearchgate.net In this method, an etherate of this compound is reacted with an alkali metal fluoride. The resulting stable adduct is then isolated, the ether is removed, and the adduct is thermally decomposed to yield pure this compound. researchgate.net

For instance, refluxing a mixture of KF and Ga(CH₃)₃ in xylene forms colorless crystals of Ga(CH₃)₃·KF upon cooling. bris.ac.uk These crystals, which have a tetrameric heterocubane structure of (KF)₄(Ga(CH₃)₃)₄, decompose upon heating above 250°C to afford pure this compound. bris.ac.ukresearchgate.net This method is particularly effective at eliminating oxygen impurities. bris.ac.uk

Comparison of Synthetic Methods Regarding Impurity Incorporation

The choice of synthetic method significantly impacts the impurity profile of the resulting this compound.

Synthetic MethodCommon ImpuritiesNotes
Grignard Reagent Ether solvents, organosilicon compounds (from Grignard synthesis)The strong coordination of ether to TMG can make its complete removal challenging. bris.ac.ukgoogle.com
Direct Synthesis Unreacted alkyl halides, solventCan be a cleaner route, but solvent contamination is still a concern. researchgate.net
Trimethylaluminum Exchange Aluminum alkylsPurification is often achieved by preferential complexation of the aluminum alkyls with alkali fluorides. researchgate.net
Alkali Metal Fluoride Adducts Generally produces very high purity TMGThe thermal decomposition step effectively separates the TMG from less volatile impurities. bris.ac.ukresearchgate.net

Purification Techniques for Electronic Grade this compound

Achieving the high purity required for electronic grade this compound (typically >99.9999%) necessitates sophisticated purification techniques. These methods are designed to remove trace metallic and organic impurities.

One of the most effective purification strategies is the adduct formation and decomposition method described previously. The formation of a solid, crystalline adduct, such as with potassium fluoride, allows for the separation of the desired this compound from a wide range of impurities. bris.ac.ukresearchgate.net Subsequent thermal decomposition in a vacuum releases the volatile, high-purity TMG, which can then be collected. researchgate.net This process has been shown to produce TMG with less than 1 ppm of total impurities. researchgate.net

Another technique involves the formation of involatile adducts with specific Lewis bases, such as the diamine 4,4'-methylenebis(N,N'-dimethylaniline). These adducts are stable and can be separated from volatile impurities. Heating the adduct in a vacuum then dissociates it, releasing the high-purity metal alkyl. researchgate.net

Furthermore, distillation techniques, often in combination with other methods, are employed. For instance, after synthesis via the Grignard route, distillation can be used to separate the TMG-ether adduct from less volatile byproducts. google.com However, breaking the TMG-ether bond often requires further chemical or physical processing.

The final purity of the this compound is typically verified using advanced analytical techniques such as Inductively Coupled Plasma Emission Spectroscopy (ICP) to detect trace metal impurities. researchgate.net

Rectification and Distillation Processes for Impurity Removal

Physical purification methods like fractional distillation and rectification are fundamental in refining this compound. psu.edugunt.de These techniques leverage the different volatilities of the components in a liquid mixture to achieve separation. gunt.dedomagroup.eu In the context of TMG production, distillation is employed to separate the desired product from various impurities that may be present, such as residual reactants or by-products. google.comgoogle.com

Rectification, a more advanced form of distillation, utilizes a column to perform a multi-stage distillation process. gunt.dedomagroup.eu This countercurrent distillation method enhances the separation efficiency, allowing for the production of TMG with significantly reduced impurity levels. gunt.deresearchgate.net The process involves heating the liquid mixture to its boiling point and allowing the vapor, which is richer in the more volatile components, to rise through the column. gunt.dedomagroup.eu As the vapor ascends and the liquid descends, a continuous process of evaporation and condensation occurs, leading to a progressive enrichment of the more volatile components at the top of the column and the less volatile components at the bottom. gunt.de For instance, reduced-pressure rectification has been shown to be effective in producing TMG with low levels of impurities, irrespective of the initial raw material quality. researchgate.net

Adduct Purification Strategies Utilizing Lewis Bases

A highly effective strategy for achieving ultra-high purity this compound involves the formation of adducts with Lewis bases. psu.edu This "adduct purification technique" is particularly advantageous as it allows for the handling of otherwise volatile and pyrophoric metal alkyls as stable, non-pyrophoric solids that can be purified by recrystallization. psu.edu The process involves reacting the crude this compound with a suitable Lewis base to form a stable adduct. After the removal of non-adducting and weakly-adducting impurities, the purified adduct is then thermally dissociated to release the high-purity this compound. psu.edu

Adduct Formation with 4-Dimethylaminopyridine (B28879) (DMAP)

One notable Lewis base used in this purification strategy is 4-Dimethylaminopyridine (DMAP). psu.edu Research has demonstrated the successful synthesis of both 1:1 and 2:1 adducts of this compound with DMAP. psu.edu These adducts are non-pyrophoric and easy to handle, making them ideal intermediates for purification. The formation of these adducts can be achieved by reacting this compound etherate with DMAP in a suitable solvent like benzene, followed by recrystallization to obtain the purified adduct. psu.edu

Thermal Dissociation and Release of High-Purity this compound from Adducts

A critical step in the adduct purification method is the thermal dissociation, or "cracking," of the purified adduct to liberate the high-purity this compound. psu.edu This is typically achieved by heating the adduct under vacuum. psu.edu The receiving flask is often cooled with liquid nitrogen to efficiently collect the released volatile this compound. psu.edu Studies have shown that this compound with a purity exceeding 99.999% (5N) can be obtained from the thermal dissociation of TMGa-DMAP adducts. psu.edu Similarly, adducts with other Lewis bases, such as tetraethylene glycol dimethyl ether (TGDE), have been shown to yield TMG with a purity of 99.9999% (6N) upon decomposition. buct.edu.cn

Use of Nitrogen Donor Ligands in Purification

The use of nitrogen donor ligands is a cornerstone of the adduct purification strategy for Group III metal alkyls, including this compound. researchgate.netpsu.edu A variety of nitrogen-containing Lewis bases have been explored for this purpose. psu.edupsu.edu These ligands form stable adducts with this compound, facilitating the removal of impurities. psu.edu Besides DMAP, other nitrogen donor ligands that have been investigated include ammonia (B1221849), various amines, and macrocyclic amines. psu.edunadiapub.com The choice of the ligand is crucial as it influences the stability of the adduct and the conditions required for its subsequent thermal decomposition to release the purified TMG. psu.eduresearchgate.net

Purity Assessment and Standards for this compound in Semiconductor Fabrication

The stringent requirements of the semiconductor industry necessitate rigorous purity assessment of this compound. aip.orgdatainsightsmarket.comaip.org The presence of even minute quantities of impurities, such as silicon, can have detrimental effects on the electronic properties of the resulting semiconductor devices. google.comresearchgate.net Therefore, achieving high-purity TMG, often referred to in terms of "nines" (e.g., 6N purity, which is 99.9999% pure), is a critical goal. buct.edu.cndatainsightsmarket.comspectroscopyonline.com

Advanced analytical techniques are employed to quantify the level of impurities in this compound. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful tool for trace elemental analysis, capable of detecting impurities at the parts-per-billion (ppb) level. psu.eduspectroscopyonline.com Gas chromatography coupled with ICP-MS (GC-ICP-MS) is another sophisticated method used for process and quality control in semiconductor manufacturing, allowing for the detection of volatile impurities. spectroscopyonline.com

The standards for TMG purity are dictated by the specific application. For instance, in the fabrication of high-performance electronic and optoelectronic devices, the total concentration of metallic impurities is often required to be less than one part per million (ppm). google.com For certain critical impurities like silicon, the acceptable limit can be as low as 0.05 ppm. google.com The continuous drive towards smaller and more powerful electronic devices will undoubtedly push the demand for even higher purity levels of this compound in the future. spectroscopyonline.comresearchandmarkets.com

Data Tables

Table 1: Adduct Purification of this compound

Lewis BaseAdduct Stoichiometry (TMG:Base)Resulting TMG PurityReference
4-Dimethylaminopyridine (DMAP)1:1 and 2:1>99.999% (5N) psu.edu
Tetraethylene glycol dimethyl ether (TGDE)1:0.299.9999% (6N) buct.edu.cn

Table 2: Purity Standards for High-Purity this compound

ImpurityMaximum Allowed ConcentrationReference
Organic Silicon Impurities< 0.05 ppm google.com
Oxygen Impurities< 10 ppm google.com
Silicon Carbide Impurities< 10 ppm google.com
Total Metallic Impurities< 1 ppb (for 9N purity) spectroscopyonline.com

Gas Phase and Surface Chemistry of Trimethylgallium in Epitaxial Growth Processes

Fundamental Decomposition Mechanisms of Trimethylgallium

The thermal decomposition of this compound is a pivotal step in metal-organic vapor phase epitaxy (MOVPE). This process can proceed through several pathways, each influenced by the surrounding environment, including the carrier gas and temperature.

In an inert atmosphere, such as nitrogen (N₂), the primary decomposition pathway for this compound is homolytic fission. psu.edu This process involves the stepwise breaking of the gallium-carbon bonds, leading to the formation of methyl radicals (•CH₃) and gallium-containing species. The initial decomposition step, which is the cleavage of the first Ga-C bond, requires a significant amount of energy. mocvd-precursor-encyclopedia.de The decomposition of TMG in a nitrogen atmosphere begins at approximately 450–570°C. researchgate.net In this environment, the main hydrocarbon product observed at temperatures below 660°C is ethane (B1197151) (C₂H₆), formed from the recombination of methyl radicals. nii.ac.jp

When hydrogen (H₂) is used as the carrier gas, the decomposition of this compound is significantly altered. psu.edu The process is dominated by hydrogenolysis, a chemical reaction where a bond is cleaved by hydrogen. researchgate.netresearchgate.net In this case, a hydrogen molecule reacts with the TMG molecule, leading to the formation of methane (B114726) (CH₄) and dimethylgallium hydride ((CH₃)₂GaH). researchgate.net This reaction pathway has a lower activation energy compared to homolytic fission, making the decomposition of TMG in H₂ more efficient at lower temperatures. researchgate.netresearchgate.net The onset of TMG decomposition in a hydrogen atmosphere occurs at a lower temperature range of 370–460°C. psu.eduresearchgate.net The primary gaseous product in this process is methane. nii.ac.jpnasa.gov

The choice of carrier gas has a profound impact on the decomposition kinetics of this compound. As mentioned, a hydrogen atmosphere facilitates decomposition at lower temperatures compared to an inert nitrogen atmosphere. psu.edunii.ac.jp This is attributed to the active role of hydrogen in the hydrogenolysis reaction. nii.ac.jp The decomposition of TMG in H₂ follows homogeneous first-order kinetics with respect to the TMG concentration. psu.eduresearchgate.net

The presence of ammonia (B1221849) (NH₃), a common nitrogen source for the growth of nitride semiconductors, also influences the decomposition process. In a hydrogen carrier gas containing ammonia, a proposed reaction pathway involves the formation of a (CH₃)₂GaNH₂ adduct, followed by further decomposition steps that produce methane and various gallium-hydrogen-nitrogen species. researchgate.net The interaction between TMG and NH₃ can lead to the formation of adducts in the gas phase, which can affect the growth process. researchgate.net

Table 1: Influence of Carrier Gas on this compound (TMG) Decomposition

Carrier GasPredominant Decomposition MechanismOnset Decomposition Temperature (°C)Primary Hydrocarbon Product(s)
Nitrogen (N₂)Homolytic Fission450–570 researchgate.netEthane (C₂H₆) nii.ac.jp
Hydrogen (H₂)Hydrogenolysis370–460 psu.eduresearchgate.netMethane (CH₄) nii.ac.jpnasa.gov
Hydrogen (H₂) + Ammonia (NH₃)Adduct Formation and Hydrogenolysis-Methane (CH₄) researchgate.net

During the decomposition of this compound, several intermediate species are formed. In the gas phase, the stepwise removal of methyl groups leads to the formation of dimethylgallium (Ga(CH₃)₂) and monomethylgallium (GaCH₃) radicals. mocvd-precursor-encyclopedia.de The first methyl radical is liberated through a homogeneous reaction above 500°C, while the second is released at temperatures exceeding 550°C. mocvd-precursor-encyclopedia.de The final Ga-CH₃ bond often remains intact in the gas phase, leading to the formation of a (GaCH₃)n polymer. mocvd-precursor-encyclopedia.de

On surfaces, the nature of the intermediate species can vary. On a gallium-rich GaAs(100) surface, the adsorbed species at room temperature have been identified as monomethylgallium and/or dimethylgallium. aip.org The formation of these intermediates is a critical step in the incorporation of gallium into the growing film.

Surface Adsorption and Reaction Dynamics on Substrates

The interaction of this compound with the substrate surface is a crucial aspect of epitaxial growth, influencing the initial stages of film formation and the incorporation of impurities.

GaAs: The adsorption of this compound on gallium arsenide (GaAs) surfaces has been extensively studied. At room temperature, TMG adsorbs on the GaAs(100) surface. journaldephysique.orgucc.ie Some studies suggest that the adsorption is molecular, with the TMG molecules remaining intact, while others indicate a dissociative process where one methyl group is lost. aip.orgjournaldephysique.orgaip.org The decomposition of TMG on the GaAs surface is a key factor in the self-limiting growth mechanism of atomic layer epitaxy (ALE). dntb.gov.ua The kinetics of TMG decomposition on both Ga-rich and As-rich GaAs surfaces are in semi-quantitative agreement with ALE results, suggesting that the dominant growth mechanism is heterogeneous. osti.gov

Si: On silicon (Si) surfaces, this compound also undergoes dissociative adsorption. On a Si(111) surface, TMG dissociates into Ga and methyl species even at 200 K. aip.org Theoretical studies on the H/Si(100)-2x1 surface have identified several reaction channels for TMG adsorption, with the methane loss reaction that deposits –Ga(CH₃)₂ being the most favorable due to its low barrier height and high exothermicity. researchgate.net The adsorption of TMG on Si(100) can also lead to the formation of a Si₉H₁₂O₂GaCH₃ structure at around 266°C. scispace.com

ZrB₂: The dissociative adsorption of this compound has also been investigated on zirconium diboride (ZrB₂) surfaces. On the ZrB₂(0001) surface, TMG adsorbs molecularly at 95 K and does not dissociate until heated to 220 K. aip.orgaip.org Upon annealing, a stepwise dissociation of the gallium-methyl bonds occurs. aip.org The first methyl group desorbs, while the subsequent two dissociate, leading to the deposition of two carbon atoms per TMG molecule onto the ZrB₂ surface. aip.orgresearchgate.net

Table 2: Dissociative Adsorption of this compound on Various Substrates

SubstrateAdsorption CharacteristicsKey Findings
GaAs(100) Adsorbs at 300 K. journaldephysique.orgucc.ie Evidence for both molecular and dissociative adsorption exists. aip.orgjournaldephysique.orgaip.orgThe decomposition kinetics are consistent with a heterogeneous growth mechanism in ALE. osti.gov
Si(111) Dissociates into Ga and CH₃ at 200 K. aip.orgMost carbon and gallium species remain on the substrate. aip.org
Si(100) Methane loss reaction depositing –Ga(CH₃)₂ is the major channel. researchgate.netCan form a Si₉H₁₂O₂GaCH₃ surface structure. scispace.com
ZrB₂(0001) Molecular adsorption at 95 K, dissociates above 220 K. aip.orgaip.orgStepwise dissociation leads to carbon deposition on the surface. aip.orgresearchgate.net

Temperature-Dependent Surface Reactions and Product Desorption

The interaction of this compound with a substrate is highly dependent on temperature, dictating the reaction pathways and the species that desorb from the surface. Studies on various substrates reveal a pattern of progressive decomposition as temperature increases.

On a Pd(111) surface, this compound adsorbs dissociatively even at a low temperature of 140 K. aip.org As the substrate is heated, a stepwise cleavage of the Ga-C bonds occurs, leading to the desorption of methane (CH₄) and hydrogen (H₂) as primary products. aip.orgaip.org In the temperature range of 275–325 K, the desorption of gallium-containing molecules, likely monomethylgallium (GaCH₃), is also observed. aip.orgaip.org At higher annealing temperatures, metallic gallium and carbon deposits remain on the surface and begin to diffuse into the substrate. aip.orgaip.org

On a GaAs(100) surface, the reaction pathway is also strongly temperature-dependent. Below 300°C, this compound undergoes dissociative chemisorption, where many of the methyl radicals stay on the surface. aip.org However, at temperatures above 300°C, the molecule fully dissociates, releasing all its methyl groups and depositing gallium in a self-limiting manner. aip.org Further studies on GaAs epitaxy show that around 430°C, methyl groups can dehydrogenate to form a methylene (B1212753) (CH₂) adsorbate. aip.org This intermediate species can undergo further reactions at approximately 550°C, leading to the desorption of acetylene (B1199291) (C₂H₂), H₂, and CH₃ radicals. aip.org

In the context of GaN growth via Metal-Organic Molecular-Beam Epitaxy (MOMBE), three distinct temperature regions are identified. sunypoly-rsc.org

765–800 °C: A reaction-limited region where the growth rate is largely determined by the formation rate of epitaxial GaN. sunypoly-rsc.org

800–830 °C: An intermediate region where the rates of formation and desorption are nearly balanced, and the growth rate is weakly dependent on temperature. sunypoly-rsc.org

830–865 °C: A desorption-limited region where the increased temperature leads to a higher rate of desorption, causing the growth rate to decrease. sunypoly-rsc.org

A similar three-region behavior is observed in the chemical beam epitaxy (CBE) of GaAs between 570 and 690°C. psu.edu For the deposition of Ga₂O₃, it is noted that at temperatures above 675°C, the desorption of CH₃ is enhanced. ioffe.ru

SubstrateTemperature RangeDesorbed/Reacted SpeciesSource
Pd(111)Heating from 140 KCH₄, H₂ aip.org
Pd(111)275–325 KGaCH₃ (probable) aip.org
GaAs(100)< 300 °CDissociative chemisorption with surface CH₃ aip.org
GaAs(100)> 300 °CComplete dissociation, Ga deposition aip.org
GaAs(100)~430 °CCH₂ (adsorbate formation) aip.org
GaAs(100)~550 °CC₂H₂, H₂, CH₃ aip.org
GaN830–865 °CDesorption limits growth sunypoly-rsc.org

Role of Substrate Surface Reconstruction and Composition in Reaction Pathways

The atomic arrangement (reconstruction) and chemical makeup of the substrate surface play a critical role in directing the decomposition pathways of this compound. The orientation of a silicon substrate, for example, influences the decomposition pattern. aip.org

Similarly, for GaN growth, the surface reconstruction, such as a 2x1 reconstruction where metal atoms adopt different configurations, influences the decomposition of precursors. chemrxiv.org The state of the surface, whether it is Ga-rich or N-rich, is a critical parameter in the growth mechanism. researchgate.net

Influence of Pre-covered Species (e.g., H, O) on this compound Surface Chemistry

The chemistry of this compound on a surface can be significantly altered by the presence of pre-adsorbed species like hydrogen and oxygen.

On a Pd(111) surface pre-covered with hydrogen, the desorption of methane at approximately 160 K and 250 K is suppressed. aip.org When the surface is pre-covered with saturated hydrogen, methane and hydrogen desorption are primarily observed at a higher temperature of ~315 K, a process attributed to the dissociation of a GaCH₃ intermediate. aip.orgaip.org

Pre-adsorbed oxygen has an even more pronounced effect. On an oxygen-precovered Pd(111) surface, the dissociation of this compound occurs at a considerably lower temperature of ~258 K. aip.orgaip.org This is theorized to proceed through a Pd-O-Ga(CH₃)₂ intermediate structure. aip.orgaip.org The reaction of this compound with water, a source of both hydrogen and oxygen, is a known cause of oxygen incorporation in GaN films, which is detrimental to luminescence intensity. psu.edu Volatile products from the reaction between this compound and water have been detected at temperatures up to 670 K. psu.edu First-principles calculations show that this compound can react with surface hydroxyl (-OH) groups, leading to the formation of a Ga-O bond and the elimination of methane. aip.org

Gas-Phase Adduct Formation and its Role in Growth Mechanisms

In addition to surface reactions, chemical reactions in the gas phase, particularly the formation of adducts, are critical to understanding and controlling epitaxial growth processes like Metalorganic Chemical Vapor Deposition (MOCVD).

Adduct Reactions with Ammonia in GaN Metalorganic Chemical Vapor Deposition (MOCVD)

During the MOCVD growth of gallium nitride (GaN), this compound and ammonia (NH₃), the common precursors, undergo a significant gas-phase interaction. cambridge.org A primary reaction is the strong, rapid formation of a Lewis acid-base adduct, (CH₃)₃Ga:NH₃. cambridge.orgwisconsin.eduaip.org This reaction is so fast that under most MOCVD conditions, very little free this compound exists in the growth environment. wisconsin.eduaip.org

Immediately following its formation, the adduct tends to eliminate a molecule of methane (CH₄) in an intramolecular reaction. cambridge.orgwisconsin.edu This results in the formation of a more stable species, dimethylgallium amide, which likely exists as a trimer, [(CH₃)₂Ga:NH₂]₃. wisconsin.eduaip.org This trimer is considered the dominant gas-phase species that is transported to the growth surface. cambridge.orgwisconsin.edu The further decomposition of this species occurs through the stepwise elimination of methane. wisconsin.eduaip.org These gas-phase reactions and subsequent depletion of growth nutrients can impact the uniformity and efficiency of GaN growth. cambridge.orgwisconsin.edu

This adduct formation pathway is considered a parasitic reaction, as it can lead to the formation of particles in the gas phase, preventing precursors from reaching the substrate and degrading film quality. jkps.or.kr

Thermochemistry and Kinetics of Adduct Formation

The formation of the (CH₃)₃Ga:NH₃ adduct is a reversible, exothermic reaction. researchgate.netacs.org The electrostatic bonding between the Lewis acid (this compound) and the Lewis base (ammonia) occurs with essentially zero activation energy. researchgate.net Experimental measurements using gas-phase infrared spectroscopy in the 80-230°C range have determined the thermodynamic parameters for this reaction. acs.orgnih.gov

ParameterValueSource
Enthalpy of Formation (ΔH)-16.3 ± 0.5 kcal/mol acs.orgnih.gov
Enthalpy of Formation (ΔH) Range-15 to -21 kcal/mol researchgate.net
Entropy of Formation (ΔS)-32.4 ± 1.2 eu acs.orgnih.gov
Activation Energy (Eₐ)0 kcal/mol researchgate.net

The relatively low enthalpy of formation indicates that the electrostatic bond is not exceptionally strong, contributing to the reaction's reversibility. researchgate.net At temperatures below 543 K, mixtures of this compound and ammonia are dominated by this reversible adduct formation, with no significant methane production from decomposition. researchgate.net At temperatures above 500 K, the adduct is known to be fully dissociated. polimi.it

Further studies have shown that at higher partial pressures, a second ammonia molecule can attach to the initial 1:1 adduct via hydrogen bonding, forming a (CH₃)₃Ga:NH₃···NH₃ complex. acs.org This hydrogen-bonded adduct is calculated to be more stable than the simple 1:1 adduct by 6.6 kcal/mol. acs.org

Formation of Cluster Species in Pulsed Nozzle Environments

Under specific experimental conditions, such as those found in a pulsed nozzle or supersonic expansion, this compound can form larger molecular clusters. researchgate.netresearchgate.net Experiments using pulsed nozzles to react this compound with compounds like water, methanol (B129727), dimethyl ether, and ammonia have led to the observation of larger species, including dimers, trimers, and tetramers. researchgate.net The formation of these clusters is driven by Lewis acid-base interactions. researchgate.net The reactivity of this compound and the resulting cluster formation differ depending on the reactant; for instance, its reactivity with water is different from that with methanol or dimethyl ether. researchgate.netresearchgate.net The use of pulsed laser photolysis in combination with pulsed nozzles has also been shown to form GaN-containing clusters from organometallic precursors. sciencegate.app

Computational and Theoretical Studies of Trimethylgallium Reactions

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are at the forefront of theoretical investigations into TMG chemistry, offering detailed predictions of molecular structures, reaction energies, and activation barriers.

Density Functional Theory (DFT) Applications to Trimethylgallium Decomposition and Adsorption

Density Functional Theory (DFT) has been widely applied to study the fundamental processes of TMG decomposition and its interaction with semiconductor surfaces. DFT calculations have been instrumental in understanding the mechanisms of TMG pyrolysis, a critical step in Metal-Organic Chemical Vapor Deposition (MOCVD). For instance, studies have shown that the decomposition of TMG is a kinetically controlled process. polimi.it Theoretical investigations using DFT have explored the unimolecular and bimolecular reaction pathways for TMG decomposition in the gas phase. researchgate.net

DFT has also been crucial in modeling the adsorption of TMG and its decomposition products on various semiconductor surfaces, such as gallium nitride (GaN). rsc.orgdiva-portal.org These calculations help in identifying stable adsorption configurations and understanding the initial steps of film growth. rsc.orgdiva-portal.org For example, research has focused on the dissociative chemisorption of TMG on GaN and InN model substrates, using hybrid programs that combine DFT with semiempirical methods to handle large systems. researchgate.net The results from these studies indicate that surface reactions play a significant role in the production of methyl radicals during the growth process when using TMG as a precursor. researchgate.net Furthermore, DFT has been used to investigate the surface terminations of group 13-nitrides, which in turn dictate how metal precursors like TMG adsorb and react. diva-portal.org

Modeling of this compound Adsorption Sites on Semiconductor Surfaces

Computational modeling plays a pivotal role in identifying and characterizing the adsorption sites for TMG on semiconductor surfaces. Theoretical studies have investigated the adsorption of TMG on silicon surfaces, revealing different decomposition patterns depending on the surface orientation. aip.org On gallium arsenide (GaAs) surfaces, Fourier-transform infrared (FTIR) spectroscopy, complemented by theoretical considerations, has been used to study TMG adsorption at room temperature. researchgate.net

For GaN growth, models have been developed to understand how TMG and its fragments adsorb on the GaN surface. rsc.orgdiva-portal.org These models often use cluster approaches, where a small portion of the semiconductor surface is represented and terminated with hydrogen atoms to simulate the bulk crystal. researchgate.net DFT calculations on these cluster models help in determining the preferred adsorption sites and the energetics of surface reactions. rsc.org For example, it has been shown that GaCH₃ can adsorb on a hydrogen vacancy site on a GaN cluster. researchgate.net Understanding these adsorption mechanisms is crucial for controlling the incorporation of impurities, such as carbon, during the epitaxial growth process. researchgate.net

Computational Fluid Dynamics (CFD) Simulations of Gas-Phase Chemistry

Computational Fluid Dynamics (CFD) is a powerful tool for simulating the complex interplay between fluid flow, heat transfer, and chemical reactions within a CVD reactor.

Integration of Chemical Kinetic Models with CFD for Process Conditions

To accurately predict the outcomes of a CVD process, detailed chemical kinetic models describing the gas-phase reactions of TMG must be integrated into CFD simulations. researchgate.netrsc.org These kinetic models, often derived from quantum chemical calculations, provide the reaction rates for the various decomposition and interaction pathways of TMG and other precursors. polimi.itresearchgate.netrsc.org The coupling of these models with CFD allows for the simulation of the entire reactor environment, taking into account the influence of temperature gradients, pressure, and flow rates on the chemical processes. researchgate.netrsc.org

This integrated approach enables the prediction of growth rates and the uniformity of the deposited film. researchgate.net For example, CFD simulations incorporating a finite-rate chemical kinetic model for the decomposition of TMG and ammonia (B1221849) have been used to study GaN growth. rsc.org These simulations can help in optimizing reactor design and process parameters to achieve desired material properties. nasa.gov The development of comprehensive and validated chemical kinetic models is an ongoing area of research, with the aim of creating predictive models that are independent of specific reactor geometries. acs.orgchemrxiv.org

Prediction of Gas Mixture Composition and Species Concentrations

A key output of CFD simulations is the prediction of the spatial distribution of different chemical species within the reactor. rsc.orgdiva-portal.org By solving the coupled equations of fluid dynamics and chemical kinetics, CFD can provide detailed information on the concentrations of TMG, its decomposition products (like GaCH₃ and CH₃ radicals), and other reactants and byproducts throughout the gas phase. researchgate.netrsc.org

This predictive capability is crucial for understanding the dominant chemical pathways under different process conditions. rsc.org For instance, simulations can show how the concentration of growth precursors at the substrate surface varies with temperature and precursor flow rates. researchgate.netrsc.org This information is vital for controlling film properties, such as doping levels. rsc.org The predicted species concentrations from CFD models can be validated against experimental measurements, providing a means to refine and improve the underlying chemical kinetic models. researchgate.netrsc.orgacs.org The ultimate goal is to develop robust CFD models that can accurately predict the gas mixture composition and deposition outcomes, thereby reducing the need for extensive experimental trial-and-error in process development. acs.orgchemrxiv.org

Theoretical Insights into Impurity Incorporation Mechanisms

Computational and theoretical studies have become indispensable in elucidating the complex reaction mechanisms that lead to the incorporation of impurities during the chemical vapor deposition (CVD) of gallium nitride (GaN) using this compound (TMG). These studies provide atomic-level insights into how impurities like carbon and oxygen are integrated into the GaN lattice, which is crucial for controlling the material's electronic and optical properties.

Investigation of Oxygen Impurity Sources from this compound Reactions with Water

Oxygen is another significant impurity in GaN, and residual water in the MOCVD reactor is a primary suspect for its origin. Theoretical studies have been conducted to understand the reaction pathways between this compound and water that can lead to oxygen incorporation. These computational investigations model the gas-phase reactions to predict the formation of oxygen-containing species.

One such study modeled the reaction between TMG and a single water molecule (H₂O). The reaction is predicted to initiate with the formation of a pre-equilibrium charge-transfer complex, (CH₃)₃Ga:OH₂. This complex has a calculated binding energy of 12.4 kcal/mol.

The subsequent step involves the elimination of a methane (B114726) (CH₄) molecule from this complex, which proceeds through a transition state (TS1a) with a calculated activation barrier of 22.6 kcal/mol. This methane elimination step is exothermic. The reaction produces a stable intermediate, (CH₃)₂GaOH.

The elimination of a second methane molecule from the (CH₃)₂GaOH intermediate has a much higher calculated activation barrier of 67.8 kcal/mol, passing through a second transition state (TS2a). Despite the high barrier for the second methane elimination, the initial reaction between TMG and water is considered a plausible pathway for the formation of gallium oxide (GaO), which is a likely source of oxygen impurity in GaN films.

The following table summarizes the key energetic parameters calculated for the reaction between this compound and water.

Reaction StepDescriptionCalculated Energy (kcal/mol)
(CH₃)₃Ga + H₂O → (CH₃)₃Ga:OH₂Formation of TMG:Water Complex (Binding Energy)-12.4
(CH₃)₃Ga:OH₂ → [(CH₃)₃Ga:OH₂]Activation Barrier for first CH₄ elimination (TS1a)22.6
(CH₃)₂GaOH → [(CH₃)₂GaOH]Activation Barrier for second CH₄ elimination (TS2a)67.8

Data sourced from theoretical calculations of the gas-phase reaction between TMG and H₂O.

Advanced Applications of Trimethylgallium in Iii V Semiconductor Epitaxy

Metalorganic Chemical Vapor Deposition (MOCVD) of Gallium-Containing Compound Semiconductors

Metalorganic Chemical Vapor Deposition (MOCVD) is a dominant technique for producing high-quality, single-crystal thin films of compound semiconductors. aixtron.com In this process, gaseous precursors, including a metalorganic source like trimethylgallium and a hydride source, are introduced into a reactor chamber where they decompose and react on a heated substrate to form a crystalline layer. nih.govaixtron.com TMG is a preferred precursor for depositing gallium-containing materials due to its volatility and efficient decomposition at typical MOCVD growth temperatures. wikipedia.orgcscleansolutions-usa.com

Growth of Gallium Arsenide (GaAs) Thin Films

The MOCVD of gallium arsenide (GaAs) is a well-established process where this compound serves as the gallium source and arsine (AsH3) as the arsenic source. nih.govcscleansolutions-usa.com The reaction, which typically occurs at temperatures between 600 and 800°C, results in the epitaxial growth of a GaAs thin film on a substrate. wikipedia.org The quality of the resulting GaAs film, which is critical for its use in devices like microwave frequency integrated circuits and infrared light-emitting diodes, is highly dependent on the purity of the TMG and the precise control of the MOCVD process parameters. wikipedia.orgnih.govamericanelements.com

Growth of Gallium Nitride (GaN) Thin Films

The growth of gallium nitride (GaN) thin films via MOCVD is crucial for the production of blue and green light-emitting diodes (LEDs) and high-power transistors. aixtron.comamericanelements.comfishersci.pt In this process, this compound is used as the gallium precursor, and ammonia (B1221849) (NH3) serves as the nitrogen source. aixtron.com The growth temperature for GaN is significantly higher than for GaAs, typically ranging from 1000 to 1100°C. aixtron.com The high thermal stability of GaN necessitates these elevated temperatures to achieve high-quality crystalline films. The development of GaN-based devices has been a significant advancement in solid-state lighting and high-frequency electronics. fishersci.ptamericanelements.com

Growth of Gallium Phosphide (B1233454) (GaP) and Gallium Antimonide (GaSb)

This compound is also employed in the MOCVD growth of other important III-V semiconductors. For the synthesis of gallium phosphide (GaP), used in the manufacturing of red, orange, and green LEDs, TMG is reacted with phosphine (B1218219) (PH3). nih.govwikipedia.orgwikipedia.org Gallium antimonide (GaSb), a material used for infrared detectors and thermophotovoltaic systems, is grown using TMG and trimethylantimony (B1201520) (TMSb) or stibine (B1205547) (SbH3). americanelements.comnucleos.com The specific growth conditions for these materials are tailored to their respective chemical and physical properties.

Growth of Ternary and Quaternary III-V Alloys (e.g., GaInP, InGaN, AlGaN, GaAlAs)

The versatility of MOCVD allows for the growth of complex ternary and quaternary III-V alloys by introducing additional metalorganic precursors. This compound is a fundamental component in the synthesis of:

Gallium Indium Phosphide (GaInP): By adding trimethylindium (B1585567) (TMIn) to the TMG and phosphine gas mixture, GaInP alloys can be grown. These are used in high-efficiency solar cells and red-orange LEDs. americanelements.comnih.gov

Indium Gallium Nitride (InGaN): The addition of trimethylindium to the TMG and ammonia chemistry allows for the growth of InGaN alloys. wikipedia.org The bandgap of InGaN can be tuned by adjusting the indium content, which is essential for producing LEDs that emit light across the visible spectrum. wikipedia.org

Aluminum Gallium Nitride (AlGaN): Trimethylaluminum (B3029685) (TMA) is introduced along with TMG and ammonia to grow AlGaN. These alloys are critical for ultraviolet (UV) LEDs and high-electron-mobility transistors (HEMTs).

Gallium Aluminum Arsenide (GaAlAs): Reacting TMG, TMA, and arsine results in the formation of GaAlAs alloys. americanelements.comamericanelements.com These materials are used in red LEDs and laser diodes. aip.org

The ability to precisely control the composition of these alloys by regulating the flow of the respective metalorganic precursors is a key strength of the MOCVD technique.

Control of Epitaxial Layer Morphology and Microstructure

Achieving smooth surface morphology and a well-defined crystal structure is paramount for device performance. In MOCVD, several factors influence the epitaxial layer quality when using this compound. The V/III ratio, which is the molar ratio of the group V precursor (e.g., arsine or ammonia) to the group III precursor (TMG), is a critical parameter. Optimizing this ratio helps to control the incorporation of impurities and native defects. Growth temperature and reactor pressure also play significant roles in determining the surface diffusion of adatoms and, consequently, the film's morphology. The choice of substrate material and its crystallographic orientation are also crucial for achieving high-quality epitaxial layers.

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. The process involves sequential, self-limiting surface reactions. This compound has been successfully used as a gallium precursor in ALD for the deposition of various gallium-containing films.

For instance, gallium oxide (Ga2O3) thin films have been deposited using TMG and an oxygen source like ozone. capes.gov.bracs.org The process demonstrates self-limiting growth at temperatures between 200 and 375°C, producing smooth, stoichiometric films. capes.gov.bracs.org ALD of Ga2O3 holds promise for applications in power electronics and deep-UV photodetectors. Furthermore, TMG has been utilized in the ALD of indium gallium oxide (IGO) thin films, where it serves as the gallium doping source, allowing for the precise control of the film's electrical properties for applications in thin-film transistors. nih.gov

Low-Temperature GaN Deposition via Plasma-Assisted ALD

The deposition of high-quality Gallium Nitride (GaN) films at low temperatures is crucial for the development of next-generation electronic and optoelectronic devices. Plasma-Assisted Atomic Layer Deposition (PA-ALD) using this compound (TMG) as the gallium precursor has emerged as a promising technique to achieve this.

In this method, polycrystalline GaN thin films can be successfully grown at temperatures as low as 250°C. scientific.net The process involves the sequential exposure of a substrate to TMG and a nitrogen-containing plasma, such as one generated from ammonia (NH3), nitrogen (N2), or a nitrogen/hydrogen (N2/H2) gas mixture. scientific.netiphy.ac.cn The use of plasma provides the necessary energy to facilitate the chemical reactions at lower temperatures than traditional thermal deposition methods. researchgate.net

Research has shown that the choice of nitrogen source significantly impacts the properties of the deposited GaN films. While all tested nitrogen sources yield polycrystalline films with a preferred (100) orientation, those grown with N2 and N2/H2 gas mixtures exhibit higher crystal quality compared to films grown with NH3. scientific.net The growth rate per cycle (GPC) is also influenced by the process parameters, with an increase in the N2 flow rate leading to a higher GPC. scientific.net Furthermore, by optimizing the ratio of N2 to H2 in the plasma, it is possible to achieve both a high GPC and good crystal quality, with the Ga/N elemental ratio approaching the ideal stoichiometric value of 1:1. scientific.net

A typical ALD temperature window for GaN deposition using TMG and NH3 plasma is observed between 185°C and 385°C, with a constant deposition rate of approximately 0.51 Å/cycle within the 250-350°C range. researchgate.netiaea.org The self-limiting nature of the ALD process within this window ensures precise thickness control and high conformity of the deposited films. icm.edu.pl

Gallium Oxide Thin Film Deposition

Gallium oxide (Ga2O3) is a wide-bandgap semiconductor with significant potential for applications in power electronics, deep-UV photodetectors, and gas sensors. bilkent.edu.tr this compound is a key precursor for the deposition of Ga2O3 thin films via various methods, including plasma-enhanced atomic layer deposition (PEALD) and metal-organic chemical vapor deposition (MOCVD). bilkent.edu.trscientific.net

Using PEALD with TMG and an oxygen plasma, amorphous Ga2O3 thin films can be deposited over a wide temperature window, from 100°C to 400°C, with a constant deposition rate of 0.53 Å/cycle. bilkent.edu.tr These as-deposited films are typically amorphous but can be transformed into polycrystalline β-Ga2O3 with a monoclinic crystal structure through post-deposition annealing at high temperatures, such as 900°C. bilkent.edu.tracs.org The annealing process also leads to an increase in the refractive index and surface roughness of the films due to crystallization. bilkent.edu.tr

Alternatively, ozone (O3) can be used as the oxygen source in thermal ALD. This process also yields a self-limiting growth rate of approximately 0.52 Å/cycle at temperatures between 200°C and 375°C. acs.org The resulting films are stoichiometric and free of carbon contamination. acs.org

MOCVD using TMG and oxygen has also been employed to deposit Ga2O3 thin films. scientific.netresearchgate.net Similar to ALD-grown films, the as-deposited films are amorphous and require high-temperature annealing to achieve a crystalline structure. scientific.net

Deposition MethodGallium PrecursorOxygen SourceDeposition Temperature (°C)Growth Rate (Å/cycle)As-Deposited Film StructurePost-Annealing Structure
PEALDThis compoundO2 Plasma100 - 4000.53AmorphousPolycrystalline β-Ga2O3
Thermal ALDThis compoundOzone (O3)200 - 3750.52AmorphousPolycrystalline β-Ga2O3
MOCVDThis compoundOxygen (O2)500 - 600N/AAmorphousPolycrystalline β-Ga2O3

Role in Optoelectronic and Electronic Device Fabrication

This compound is an indispensable component in the manufacturing of a wide range of high-performance optoelectronic and electronic devices. Its role as a gallium source in MOVPE allows for the precise growth of various III-V compound semiconductor materials that form the active layers of these devices.

Light-Emitting Diodes (LEDs) and Solid-State Lasers

This compound is fundamental to the production of light-emitting diodes (LEDs) and solid-state lasers. It is used in the MOVPE process to grow epitaxial layers of materials such as Gallium Arsenide (GaAs), Gallium Nitride (GaN), and Gallium Phosphide (GaP), as well as their ternary and quaternary alloys like Aluminum Gallium Arsenide (AlGaAs), Indium Gallium Nitride (InGaN), and Indium Gallium Phosphide (InGaP). wikipedia.orgnih.govnih.gov These materials are direct bandgap semiconductors, which allows for efficient light emission. fishersci.be

The color of the light emitted by an LED is determined by the bandgap of the semiconductor material. By carefully controlling the composition of the alloys during MOVPE with TMG, the bandgap can be tuned to produce a wide spectrum of colors. For instance, InGaN alloys are the basis for modern blue and green LEDs, which are crucial for solid-state lighting. fishersci.pt Red, orange, and yellow LEDs are often fabricated using AlGaInP material systems. wikipedia.org

High Electron Mobility Transistors (HEMTs)

High Electron Mobility Transistors (HEMTs) are high-frequency transistors used in microwave and millimeter-wave communication, radar, and satellite applications. The performance of HEMTs relies on the formation of a two-dimensional electron gas (2DEG) at the heterojunction between two different semiconductor materials with different bandgaps.

This compound is used to grow the constituent layers of HEMT structures, which are typically based on the AlGaAs/GaAs or AlGaN/GaN material systems. wikipedia.org The precise control over layer thickness and composition afforded by the MOVPE process using TMG is critical for creating the sharp interface required for high electron mobility. The high electron mobility in the 2DEG channel enables HEMTs to operate at very high frequencies.

Solar Cells and Photovoltaic Applications

This compound plays a vital role in the fabrication of high-efficiency solar cells. fishersci.ca Multi-junction solar cells, which can achieve significantly higher conversion efficiencies than single-junction cells, are often constructed from a stack of different III-V semiconductor materials. Each layer is designed to absorb a different portion of the solar spectrum.

Materials such as Gallium Arsenide (GaAs), Indium Gallium Phosphide (InGaP), and Gallium Antimonide (GaSb) are commonly used in these devices. nih.govamericanelements.comnucleos.com this compound is the primary gallium source for the MOVPE growth of the GaAs and InGaP layers. The ability to precisely engineer the bandgap of these materials by controlling their composition with TMG is essential for maximizing the absorption of sunlight and, consequently, the efficiency of the solar cell.

Infrared Detectors and High-Speed Devices

The unique properties of certain III-V compound semiconductors make them ideal for infrared (IR) detectors and other high-speed electronic devices. This compound is used to grow materials like Gallium Arsenide (GaAs) and Gallium Antimonide (GaSb). nih.govnucleos.com

GaAs is used in the fabrication of infrared light-emitting diodes and other high-speed devices due to its direct bandgap and high electron mobility. nih.govamericanelements.com GaSb, with its narrow bandgap, is particularly well-suited for applications in mid-infrared detectors and thermophotovoltaic systems. nucleos.com The MOVPE growth process, utilizing TMG, allows for the creation of high-quality epitaxial layers of these materials, which is a prerequisite for the fabrication of sensitive and fast-response devices.

DeviceKey Materials Grown with this compound
Light-Emitting Diodes (LEDs)GaN, InGaN, AlGaInP, GaAs, GaP wikipedia.orgnih.govnih.gov
Solid-State LasersGaAs, AlGaAs nih.gov
High Electron Mobility Transistors (HEMTs)AlGaAs/GaAs, AlGaN/GaN wikipedia.org
Solar CellsGaAs, InGaP, GaSb nih.govamericanelements.comnucleos.com
Infrared DetectorsGaAs, GaSb nih.govnucleos.com

Environmental and Safety Considerations in Trimethylgallium Handling and Abatement

Abatement Technologies for Trimethylgallium Emissions in Industrial Processes

Industrial abatement technologies are control mechanisms designed to intercept and neutralize harmful pollutants before they are released into the atmosphere. s-k.com For processes involving TMG, such as the manufacturing of LEDs and other III/V semiconductors, abatement systems are critical for treating hazardous exhaust gases. s-k.com These exhaust streams often contain unreacted TMG, highly toxic hydrides like arsine and phosphine (B1218219), and hydrogen carrier gas. s-k.com Abatement strategies for these complex emissions include thermal oxidation, plasma abatement, and dry-bed chemisorption, with the latter being a prominent technology for MOCVD applications. s-k.com The choice of technology depends on factors like the specific chemical mixture, flow rates, and the required destruction and removal efficiency (DRE).

Chemical Absorption Techniques for Organometallic Compounds

Chemical absorption, commonly carried out in wet scrubbers, is a fundamental technique for treating gaseous pollutants. s-k.comigniss.com In this process, a contaminated gas stream is brought into contact with a liquid solvent, allowing the pollutants to be absorbed and subsequently react with chemical agents in the solvent. epa.gov While TMG's violent reaction with water presents a challenge, this reactivity is harnessed within controlled wet scrubber systems. s-k.comresearchgate.net

The primary reaction is the hydrolysis of this compound, which breaks it down into methane (B114726) and gallium hydroxide, the latter of which dehydrates to form gallium oxide. This transforms the volatile, pyrophoric TMG into a more stable, solid particulate that can be captured in the scrubbing liquid. The scrubbing liquid is typically water-based, and may contain reactive agents to neutralize acidic gases (like HCl, which can be a byproduct of chamber cleaning processes) that are often present in the exhaust stream. s-k.com

Table 1: Comparison of Chemical Scrubber Types for Industrial Emissions

Scrubber TypePrinciple of OperationSuitability for Organometallic ByproductsKey Considerations
Packed Bed Scrubber Gas flows over a bed of packing media, maximizing contact area with a counter-flowing scrubbing liquid.High efficiency for absorbing and reacting with hydrolyzed TMG and associated acid gases.Potential for clogging if solid byproducts (gallium oxides) are not managed effectively. igniss.com
Venturi Scrubber Uses a high-velocity gas stream to atomize the scrubbing liquid, creating fine droplets for interaction.Effective for capturing particulate matter, such as the gallium oxide formed from TMG hydrolysis. igniss.comPrimarily for particulate removal; may be used in series with an absorption tower for gaseous pollutants.
Spray Tower Scrubber Gas flows upward through a chamber while scrubbing liquid is sprayed downward.Simpler design, less prone to clogging than packed beds, making it suitable for streams with high solids potential.Generally offers lower removal efficiency for gases compared to packed bed scrubbers.

Waste Stream Management and Byproduct Utilization

The management of waste generated from TMG-related processes is governed by strict environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. nist.govjmrtradingcorp.com Waste containing TMG is classified as hazardous due to its ignitability (B1175610) and reactivity. gelest.com The solid and liquid waste streams from abatement systems, primarily containing gallium oxides and hydroxides, must be handled as hazardous waste. nist.govcalpoly.edu

However, these waste streams also represent a valuable secondary source of gallium, a critical raw material. hhfirstconsultancy.com The LED industry, a major user of TMG, generates significant gallium-bearing waste. wikipedia.org Consequently, robust processes for byproduct utilization have been developed to recover high-purity gallium. These hydrometallurgical processes typically involve:

Oxidation: If the waste contains gallium nitride (GaN), an oxidation calcination step is used to convert it into alkali-soluble gallium(III) oxide (Ga₂O₃). hhfirstconsultancy.com

Leaching: The solid waste, rich in gallium oxide, is treated with a leaching agent. Both acidic (e.g., HCl) and basic (e.g., NaOH) solutions can be used to dissolve the gallium oxide and bring it into solution. hhfirstconsultancy.com

Purification and Recovery: From the resulting gallium-rich leachate, pure gallium or gallium oxide can be recovered through processes like precipitation, solvent extraction, or electrowinning. hhfirstconsultancy.com

This circular economy approach not only mitigates the environmental impact of hazardous waste disposal but also enhances the sustainability of the semiconductor manufacturing process by recycling a valuable metal. jmrtradingcorp.comhhfirstconsultancy.com

Occupational Safety and Health Research for Pyrophoric and Reactive Precursors

Due to the severe hazards of pyrophoric and reactive precursors like TMG, occupational safety and health research focuses on a multi-layered strategy encompassing engineering controls, administrative procedures, and personal protective equipment (PPE). calpoly.edu Failure to adhere to strict safety protocols can lead to fires, explosions, and severe chemical burns. epa.gov All handling of TMG must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glove box or a sealed system to prevent contact with air and moisture. gelest.com

Key research findings and established safety protocols emphasize that personnel must never work alone when handling such materials. epa.gov A "buddy system" ensures that immediate assistance is available in an emergency. epa.gov Standard Operating Procedures (SOPs) must be developed and rigorously followed, and all personnel must receive documented training on the specific hazards and handling techniques. calpoly.edu Areas where TMG is used must be cleared of combustible materials and equipped with appropriate fire-extinguishing media, such as dry chemical powder (Class D), sand, or lime. gelest.com Water, foam, or halogenated extinguishers must never be used on organometallic fires. researchgate.net

Table 2: Required Engineering Controls for Handling this compound

Control MeasureDescriptionPurpose
Glove Box A sealed enclosure with attached gloves, maintained under a positive pressure of an inert gas (e.g., nitrogen, argon).To provide the primary containment and completely isolate TMG from the atmosphere. gelest.com
Chemical Fume Hood A ventilated enclosure that pulls vapors away from the user. Required for any transfers or manipulations outside of a glove box.To protect the user from inhaling hazardous fumes and to contain minor spills or fires. epa.gov
Inert Gas System A system providing a continuous flow of high-purity nitrogen or argon.To blanket the chemical during storage and transfer, preventing contact with air or moisture. gelest.com
Emergency Safety Shower & Eyewash Must be located within a 10-second travel distance of the work area.To provide immediate decontamination in case of skin or eye contact with TMG or its combustion byproducts. epa.gov
Gas Monitoring Equipment Real-time monitoring systems to detect leaks of hazardous gases.To provide early warning of a release of hazardous materials. calpoly.edu

Table 3: Personal Protective Equipment (PPE) for this compound Handling

PPE CategorySpecific RequirementRationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. A full-face shield must be worn over the goggles.Protects against splashes and potential explosions. Contact lenses should not be worn. researchgate.netepa.gov
Body Protection A flame-resistant (FR) lab coat, fully buttoned. Clothing worn underneath must be made of natural fibers like cotton.Protects skin from splashes and flash fires. Synthetic clothing can melt and adhere to skin. epa.govcalpoly.edu
Hand Protection A two-glove system is often recommended: an inner nitrile glove for chemical resistance and an outer neoprene, leather, or Nomex® glove for fire resistance.Provides a combination of chemical protection and resistance to fire and heat. calpoly.edu
Foot Protection Closed-toe shoes, preferably made of leather or other durable material.Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be required if there is a risk of inhalation, though primary engineering controls should prevent this.To protect against inhalation of TMG vapors or combustion byproducts (e.g., gallium oxide dust) in the event of a containment failure. gelest.com

Advanced Characterization Techniques for Trimethylgallium and Its Reaction Products

Spectroscopic Methods for In Situ and Ex Situ Analysis

Spectroscopic techniques are indispensable for probing the chemical and physical properties of TMG and its derivatives. They offer the ability to monitor reactions in real-time and to analyze the elemental and chemical states of surfaces and thin films after deposition.

Mass Spectrometry (MS) for Gas-Phase Reaction Monitoring

Mass spectrometry is a powerful tool for the real-time, in situ monitoring of gas-phase reactions involving trimethylgallium. aip.orggrafiati.com It allows for the identification of reactants, intermediates, and final products by measuring their mass-to-charge ratio.

In the context of MOCVD, mass spectrometry can track the decomposition of TMG and its reactions with other precursors, such as ammonia (B1221849) (NH3) for GaN growth. aip.orgnii.ac.jp For instance, in situ mass spectrometry has been used to monitor the gas phase during the MOCVD growth of AlGaN/GaN high electron mobility transistors. This real-time sensing provides dynamic chemical signals throughout the process cycle. aip.org Key observations include the generation of reaction byproducts like methane (B114726) and ethane (B1197151). aip.orgcore.ac.uk The ratio of these byproducts can be correlated with the quality of the resulting GaN crystal, suggesting that different reaction pathways (adduct formation versus thermal decomposition) influence film properties. aip.org

Studies using molecular beam sampling mass spectrometry have shed light on the thermal decomposition mechanism of TMG. psu.edu These experiments support a radical mechanism where TMG successively loses its three methyl groups. psu.edu The technique can also distinguish between gas-phase and surface reactions. The absence of gallium-containing thermolysis intermediates in the gas phase under certain conditions suggests that heterogeneous reactions on the surface play a dominant role. core.ac.uk

High-resolution time-of-flight mass spectrometry (ToF-MS) is particularly advantageous for analyzing complex MOCVD gas-phase reactions due to its ability to distinguish between species with very similar masses, which is a limitation for conventional quadrupole mass spectrometers. nii.ac.jp

Key Findings from Mass Spectrometry Studies of this compound:

Observation Significance Citation(s)
Detection of methane and ethane byproductsIndicates different reaction pathways (adduct formation vs. thermal decomposition) aip.orgcore.ac.uk
Methane/ethane ratio correlates with GaN crystal qualityAllows for real-time prediction of material properties aip.org
Successive loss of methyl radicals from TMGSupports a radical-based decomposition mechanism psu.edu
Absence of gas-phase Ga-containing intermediatesHighlights the importance of surface-mediated decomposition core.ac.uk
ToF-MS resolves species with similar massesEnables more detailed analysis of complex reaction mixtures nii.ac.jp

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the top 5-10 nm of a material. cea.frmalvernpanalytical.comwikipedia.org It operates by irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. malvernpanalytical.comeag.com

In the study of TMG, XPS is crucial for analyzing the surface composition of substrates after exposure to TMG and for characterizing the resulting thin films. For example, XPS has been used to investigate the dissociative adsorption of TMG on various surfaces. aip.orgaip.org Studies on the ZrB2(0001) surface revealed that TMG adsorbs molecularly at 95 K and begins to dissociate above 220 K, evidenced by shifts in the Ga 2p and C 1s core level spectra. aip.org This stepwise dissociation involves the breaking of gallium-methyl bonds, leading to the formation of dimethylgallium (DMG) and monomethylgallium (MMG) species before the complete deposition of metallic gallium. aip.org

XPS is also used to confirm the composition of GaN films grown using TMG. It can identify the presence of gallium and nitrogen and can also detect impurities like carbon and oxygen. aip.org For instance, in GaN films grown by plasma-assisted atomic layer deposition, the absence of a carbon signal in the XPS spectrum indicates the efficient removal of methyl groups from the TMG precursor. aip.org The technique can also provide information about the chemical bonding, such as distinguishing between Ga-N and Ga-O bonds. aip.org

The initial interaction of TMG with semiconductor surfaces like GaAs(100) has been studied using XPS, revealing that TMG chemisorbs dissociatively, leaving methyl radicals on the surface at temperatures below 300 °C. researchgate.net

Summary of XPS Findings on this compound:

System Studied Key Findings Citation(s)
TMG on ZrB2(0001)Molecular adsorption at 95 K, stepwise dissociation above 220 K to DMG and MMG. aip.org
TMG on GaAs(100)Dissociative chemisorption below 300 °C with surface-bound methyl radicals. researchgate.net
GaN films from TMGConfirms Ga and N presence, verifies removal of carbon, and detects oxygen impurities. aip.org
TMG on Si(100)TMG is molecularly adsorbed below 500 K and starts to decompose around 550 K. researchgate.net

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique that probes the vibrational modes of adsorbed species. aip.orgaip.org It is highly effective for identifying the chemical nature of surface intermediates formed during the decomposition of TMG.

Studies combining HREELS with other surface science techniques have provided detailed insights into the decomposition pathway of TMG on GaAs(100) surfaces. osti.govaip.orgaip.org At low temperatures (around 108 K), TMG adsorbs molecularly. osti.govaip.orgaip.org Upon heating above 200 K, it dissociates into monomethylgallium (MMGa) and possibly some dimethylgallium (DMGa) surface species. osti.govaip.orgaip.org By 400 K, MMGa is the dominant species on the surface. osti.govaip.orgaip.org HREELS data has unambiguously shown that the methyl groups remain intact throughout this thermal decomposition process on GaAs(100). osti.govaip.org

HREELS has also been employed to study TMG decomposition on silicon surfaces. aip.orgaip.org These studies show a different decomposition pattern compared to GaAs. On Si(100), the decomposition is largely an intramolecular process where a methyl group reacts with a hydrogen from another methyl group, liberating methane and leaving a CH2 group bonded to the gallium atom. researchgate.net

Vibrational Frequencies of TMG and its Decomposition Products on GaAs(100) identified by HREELS:

Species Vibrational Mode Frequency (cm⁻¹) Citation(s)
Molecular TMG (at 108 K)CH₃ stretch~2900-3000 osti.govaip.orgaip.org
CH₃ deformation~1200, 1400 osti.govaip.orgaip.org
Ga-C stretch~500-600 osti.govaip.orgaip.org
Monomethylgallium (MMGa) (above 400 K)CH₃ stretch~2900 osti.govaip.org
CH₃ deformation~1200 osti.govaip.org

Reflection Absorption Infrared Spectroscopy (RAIRS)

Reflection Absorption Infrared Spectroscopy (RAIRS) is another vibrational spectroscopy technique used to study adsorbates on surfaces. It is particularly useful for in situ monitoring under conditions relevant to MOCVD. journaldephysique.orgjournaldephysique.org

RAIRS has been successfully applied to study the adsorption and dissociation of TMG on various substrates. On a ZrB2(0001) surface, RAIRS, in conjunction with XPS, confirmed the stepwise dissociation of TMG. aip.org Molecular TMG is observed at 95 K, and upon annealing above 220 K, the disappearance of certain C-H stretching and deformation bands indicates the loss of at least one methyl group. aip.orgaip.org Further annealing leads to the sequential loss of the other methyl groups. aip.org

The first RAIRS studies of TMG on GaAs(100) at 300 K detected several bands in the C-H deformation region, suggesting the presence of intact methyl groups. journaldephysique.orgjournaldephysique.orgresearchgate.net The band positions were largely consistent with a physisorbed TMG species, demonstrating the potential of RAIRS for detecting adsorbed species under realistic growth conditions. journaldephysique.orgresearchgate.net

RAIRS Bands for TMG Adsorbed on GaAs(100) at 300 K:

Band Position (cm⁻¹) Assignment Citation(s)
1050Not consistent with physisorbed TMG; alternative adsorption modes suggested. journaldephysique.orgresearchgate.net
1174C-H deformation, consistent with intact methyl groups. journaldephysique.orgresearchgate.net
1420C-H deformation, consistent with intact methyl groups. journaldephysique.orgresearchgate.net

Temperature-Programmed Desorption (TPD) Spectroscopy

Temperature-Programmed Desorption (TPD) spectroscopy is a technique used to study the desorption of species from a surface as the temperature is increased. It provides information about the identity of desorbing species, their binding energies, and the kinetics of desorption and surface reactions.

TPD studies of TMG on gallium-rich GaAs(100) surfaces have shown that at low coverages, TMG irreversibly dissociates. aip.org The primary gas-phase product observed desorbing around 700 K (427 °C) is the methyl radical (CH₃). aip.orgaip.org This was a significant finding, as it unambiguously identified the species leaving the surface during decomposition. aip.org At higher TMG coverages, some molecular TMG also desorbs recombinatively between 250 K and 650 K. aip.org

On Si(100) surfaces, TPD experiments reveal a different product distribution. Methane is a major desorption product, observed over a broad temperature range from 300 K to 800 K. researchgate.net Molecular TMG desorption is also seen at higher coverages. researchgate.net The desorption of di- and monomethylgallium has been observed from gallium- and carbon-covered silicon surfaces. researchgate.net

Desorption Products of TMG from Different Surfaces as Determined by TPD:

Surface Primary Desorption Product(s) Desorption Temperature (approx.) Citation(s)
GaAs(100)Methyl Radicals (CH₃)~700 K aip.orgaip.org
Molecular TMG (at high coverage)250 - 650 K aip.org
Si(100)Methane (CH₄)300 - 800 K researchgate.net
Dimethylgallium, Monomethylgallium (from covered surfaces)580 K, 700 K researchgate.net

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that provides elemental composition information about the near-surface region of a sample. It is often used to monitor surface cleanliness and the composition of thin films.

In the context of TMG chemistry, AES has been used to study the decomposition of TMG on GaAs(100) surfaces. aip.orgosti.gov These studies confirmed the dissociative chemisorption of TMG. osti.gov More dynamically, in situ AES has been employed to monitor the real-time behavior of carbon on GaAs surfaces exposed to TMG during processes that mimic atomic layer epitaxy. aip.orgaip.org

These real-time AES studies showed that after the TMG exposure, the carbon signal intensity decreases exponentially over time, eventually reaching a steady state. aip.orgaip.org This decrease is attributed to the desorption of carbon-containing species (like methyl radicals) from the surface. The process was found to have an activation energy of 1.3 eV. aip.orgaip.org The fast data acquisition of AES makes it suitable for studying the dynamics of surface species in real-time. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure and purity of this compound and its adducts. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, detailed information about the molecular environment of the gallium and its ligands can be obtained.

In the characterization of adducts formed between this compound and Lewis bases, such as 4-dimethylaminopyridine (B28879) (DMAP), NMR is instrumental. For instance, 1:1 and 2:1 adducts of TMG with DMAP have been synthesized and studied. psu.edu The ¹H NMR spectrum of a 1:1 adduct shows a characteristic signal for the methyl group of TMG. psu.edu In the case of a 2:1 adduct, the presence of two distinct signals for the methyl groups of TMG at high fields confirms the formation of this stoichiometry. psu.edu Further evidence of coordination is observed in the downfield shift of the ¹H NMR resonance signal for the methyl groups of DMAP in the 2:1 adduct compared to the 1:1 adduct. psu.edu Similar trends are observed in the ¹³C NMR spectra for the methyl groups of both TMG and DMAP. psu.edu

NMR is also employed to confirm the purity of TMG released from these adducts. A ¹H NMR spectrum of released TMG, diluted in diethyl ether, displays a signal for the methyl group of TMG at approximately -0.18 δ ppm (relative to TMS in C₆D₆), confirming its successful recovery. psu.edu The technique is also used to monitor reactions, such as the alkyl redistribution reaction between triethylgallium (B73383) (TEG) and methyl iodide (MeI) to form TMG, by observing the appearance of new ethyl- and methylgallium-containing species in the ¹H and ¹³C{¹H} NMR spectra. google.com

Furthermore, NMR studies have been conducted on the reaction products of TMG with other compounds. For example, the reaction of TMG with trimethylamine (B31210) alane (TMAA) to produce dimethylgallium hydride has been followed by ¹H NMR, which shows a characteristic broad resonance for the Ga-H bond. jcsp.org.pk The exchange reactions in mixtures of trialkylgallanes can also be monitored, providing insights into the dynamic processes occurring in these systems. jcsp.org.pk

Table 1: Representative ¹H NMR Data for this compound and its Adducts

Compound/AdductSolventChemical Shift (δ ppm) of TMG Methyl ProtonsReference
This compound (released from adduct)C₆D₆-0.18 psu.edu
This compound-4-dimethylaminopyridine (2:1 adduct)C₆D₆Two signals at high fields psu.edu
[GaMe₂(µ-OSiPh₃)]₂CDCl₃-0.53 acs.org

This table is for illustrative purposes and specific chemical shifts can vary based on experimental conditions.

Microscopic and Structural Characterization of Grown Films

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphology

AFM provides three-dimensional surface profiles with nanoscale resolution, allowing for the quantitative measurement of surface roughness. aip.orgaip.org For gallium nitride (GaN) films grown by hollow-cathode plasma-assisted atomic layer deposition (PA-ALD), AFM analysis revealed that the root mean square (rms) surface roughness was 1.51 nm for films grown with TMG. aip.org The mean grain size, also determined from AFM images, was found to be 21.2 nm for TMG-grown GaN. aip.org In another study on β-Ga₂O₃ films, AFM was used to confirm a good surface morphology, which is critical for device performance. aip.org The combination of SEM and AFM provides a comprehensive understanding of the film's surface quality. aip.org

Table 2: Surface Morphology Data for Films Grown with this compound

Film MaterialGrowth TechniquePrecursorRMS Surface Roughness (nm)Mean Grain Size (nm)Reference
GaNHCPA-ALDTMG1.5121.2 aip.org
GaNHCPA-ALDTEG0.375.6 aip.org
β-Ga₂O₃MOCVDTMGSmooth morphology observed- aip.orgaip.org
Ga₂O₃ALDTMG0.55Amorphous researchgate.net

This table provides a comparison of surface properties for films grown with TMG and, in one case, with triethylgallium (TEG) for contrast.

X-ray Diffraction (XRD) and High-Resolution Transmission Electron Microscopy (HR-TEM) for Structural Properties

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase purity, and crystallite size of the grown films. For GaN films grown using TMG, grazing incidence XRD (GIXRD) has been used to identify the crystal structure. aip.org Studies have shown that GaN films grown with TMG can exhibit a polycrystalline character with a preferred (002) orientation, corresponding to the hexagonal wurtzite structure. aip.orgaip.org The crystallite size can be calculated from the broadening of the diffraction peaks, with values around 14.25 nm reported for TMG-grown GaN. aip.org In the case of β-(AlₓGa₁₋ₓ)₂O₃ films, high-resolution XRD is used to confirm the growth of coherently strained, phase-pure films. researchgate.netnsf.gov

High-Resolution Transmission Electron Microscopy (HR-TEM) provides direct imaging of the crystal lattice, offering detailed information about the film's microstructure, including the presence of defects, grain boundaries, and the nature of interfaces. aip.orgnih.gov For GaN films grown at low temperatures, TEM images have revealed crystalline grains with diameters between 2 and 10 nm. nih.gov Cross-sectional HR-TEM of GaN films grown on silicon substrates has confirmed their polycrystalline nature, showing crystal domains in various crystallographic orientations. aip.org Furthermore, selected area electron diffraction (SAED) patterns obtained during TEM analysis can confirm the crystal structure, such as the hexagonal wurtzite phase of GaN. aip.org

Table 3: Structural Properties of GaN Films Grown with this compound

Growth TechniquePrecursorCrystal StructureCrystallite Size (nm)Key Findings from HR-TEM/SAEDReference
HCPA-ALDTMGPolycrystalline, hexagonal14.25- aip.org
Electron-Enhanced Sequential ReactionsTMGPolycrystalline, wurtzite2-10Crystalline grains observed nih.gov
HCPA-ALDTMGPolycrystalline, hexagonal (002) preferred orientation9.0 - 10.5Polycrystalline domains, native oxide layer at interface, hexagonal diffraction rings aip.org

Spectroscopic Ellipsometry for Film Thickness and Optical Properties

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine film thickness, surface roughness, and optical constants (refractive index, n, and extinction coefficient, k). aip.orgaip.orghoriba.com The technique measures the change in polarization of light upon reflection from the sample surface. horiba.com By fitting the experimental data to a model, these properties can be extracted. aip.orghoriba.com

For GaN films grown using TMG, SE measurements have been used to determine the thickness of the bulk GaN layer and a surface roughness layer. aip.org In one study, a TMG-grown GaN film was modeled with a 56.88 nm bulk layer and an 11.22 nm rough surface layer. aip.org The refractive index at 632 nm for this film was found to be 2.31, which is close to that of high-temperature epitaxially grown GaN. aip.org The optical band gap can also be estimated from SE data. For a TMG-grown GaN film, a band gap of 3.57 eV was determined. aip.org These optical properties are often correlated with the structural quality of the film; for instance, a higher refractive index can be indicative of better crystallinity and larger grain sizes. aip.org

Table 4: Optical Properties and Thickness of GaN Films from Spectroscopic Ellipsometry

PrecursorFilm Structure ModelBulk Layer Thickness (nm)Roughness Layer Thickness (nm)Refractive Index (at 632 nm)Optical Band Gap (eV)Reference
TMGBulk GaN + Rough GaN56.8811.222.313.57 aip.org
TEGBulk GaN49-2.183.6 aip.org

Q & A

Q. What are the critical safety protocols for handling trimethylgallium in MOCVD experiments?

this compound (TMGa) is pyrophoric and reacts violently with water and air. Key safety measures include:

  • Storing and handling TMGa under inert atmospheres (e.g., nitrogen or argon) to prevent spontaneous ignition .
  • Using dry powder (e.g., soda ash or lime) for fire suppression; water, foam, or halogenated compounds are strictly prohibited due to exacerbation of reactions .
  • Conducting risk assessments and ensuring proper ventilation, personal protective equipment (PPE), and spill containment protocols .

Table 1: Key Physical/Chemical Properties of TMGa

PropertyValueSource
Boiling Point55.7°C
Vapor Pressurelog₁₀P = 8.07 – 1703/T(K)
Reactivity with WaterViolent decomposition
StabilityStable under inert atmosphere

Q. How do researchers optimize TMGa flow rates in GaN epitaxial growth?

TMGa flow rate directly impacts GaN film quality and growth kinetics. Methodological approaches include:

  • Adjusting TMGa molar flow rates while monitoring crystal morphology via in situ spectroscopic ellipsometry or X-ray diffraction .
  • Correlating flow rates with photoluminescence (PL) intensity and minority carrier lifetime measurements to assess defect density .
  • Example: A study showed that reducing TMGa flow from 90 sccm to 8 sccm decreased Mg doping concentration ([Mg]) from ~2 × 10¹⁹ cm⁻³ to ~2 × 10¹⁸ cm⁻³, altering carrier lifetimes .

Q. What analytical techniques characterize TMGa decomposition products during MOCVD?

  • FTIR Spectroscopy : Identifies gas-phase intermediates (e.g., Ga(CH₃)₃:NH₃ adducts) and quantifies reaction equilibria .
  • Mass Spectrometry : Tracks methyl radical (CH₃) formation and Ga-containing byproducts .
  • Quantum Chemistry Calculations : Models reaction pathways, such as TMGa-NH₃ adduct dissociation energies (~30–40 kJ/mol) .

Advanced Research Questions

Q. How does TMGa-NH₃ adduct formation influence GaN growth kinetics?

TMGa and NH₃ form reversible adducts (Ga(CH₃)₃:NH₃), which delay GaN nucleation and alter growth rates. Key findings:

  • Equilibrium constants (Kₐ) for adduct formation are temperature-dependent, with higher temperatures favoring dissociation (e.g., Kₐ = 1.2 × 10³ at 500 K vs. 3.8 × 10² at 600 K) .
  • Adduct stability reduces premature gas-phase reactions, improving film uniformity but requiring precise temperature control .

Q. How can contradictions in minority carrier lifetime data under varying Mg doping be resolved?

Discrepancies often arise from competing recombination mechanisms (e.g., radiative vs. non-radiative). Methodological solutions include:

  • Triangulation : Cross-validating PL data with Hall effect measurements and deep-level transient spectroscopy (DLTS) to isolate defect contributions .
  • Parameter Sweeps : Systematically varying TMGa and Cp₂Mg (Mg precursor) flow rates to decouple doping effects from growth kinetics .
  • Example: At high Mg doping ([Mg] > 1 × 10¹⁹ cm⁻³), carrier lifetimes drop due to increased point defects, necessitating post-growth annealing .

Q. What computational methods model TMGa gas-phase reactions in MOCVD?

  • Density Functional Theory (DFT) : Calculates reaction pathways and activation energies (e.g., TMGa pyrolysis to Ga(CH₃)₂ + CH₃) .
  • Kinetic Monte Carlo (kMC) Simulations : Predicts growth rates and surface morphology under varying pressures and precursor ratios .
  • Validation : Comparing simulated adduct equilibrium constants with experimental FTIR data (error < 15%) .

Data Contradiction Analysis Framework

When resolving inconsistencies (e.g., varying growth rates under identical conditions):

Control Variables : Isolate factors like reactor geometry, gas-phase turbulence, and impurity levels .

Statistical Analysis : Apply ANOVA to identify significant parameters (e.g., TMGa flow vs. substrate temperature) .

Reproducibility Checks : Replicate experiments using alternative characterization tools (e.g., SEM vs. AFM for surface roughness) .

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